molecular formula C13H10OS B118918 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one CAS No. 1622-55-5

9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one

Cat. No.: B118918
CAS No.: 1622-55-5
M. Wt: 214.28 g/mol
InChI Key: JAGBUENUSNSSFW-UHFFFAOYSA-N
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Description

9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one is a tricyclic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused ring system that includes a benzene ring, a cycloheptane ring, and a thiophene ring. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic materials.

Biochemical Analysis

Biochemical Properties

9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. For instance, it has been found to inhibit the activity of certain kinases, leading to changes in phosphorylation states of various proteins . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade upon prolonged exposure to light and air . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged activation or inhibition of specific signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as enhancing certain metabolic pathways. At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which are crucial for its metabolism and detoxification . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported into cells via membrane transporters and can bind to intracellular proteins, affecting its localization and accumulation . This distribution is crucial for its biochemical activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one can be achieved through multiple routes. One common method involves the reaction of thiophene-2-carboxaldehyde with methyl-o-toluate in the presence of sodium methoxide to form 2-[2-(2-thienyl) vinyl] benzoic acid. This intermediate is then subjected to a series of reactions, including hydrogenation and cyclization, to yield the final product .

Another method involves the bromination of methyl-o-toluate to form 2-bromomethyl benzoate, which is then reacted with triethyl phosphite to produce the corresponding phosphonate. This intermediate undergoes further reactions to form the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide)

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one is unique due to its specific ring fusion and the presence of a thiophene ring, which imparts distinct electronic and chemical properties. This uniqueness makes it a valuable intermediate in the synthesis of various complex molecules and materials .

Properties

IUPAC Name

6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10OS/c14-13-10-4-2-1-3-9(10)5-6-12-11(13)7-8-15-12/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGBUENUSNSSFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CS2)C(=O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354311
Record name 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1622-55-5
Record name 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1622-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-Benzo[4,5]cyclohepta[1,2-b]thiophen-4-one, 9,10-dihydro
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